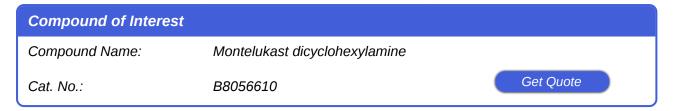


Application Note: Quantitative Analysis of Montelukast Dicyclohexylamine by UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[1][2] **Montelukast dicyclohexylamine** is a salt form of Montelukast.[3][4][5][6] Accurate and precise quantitative analysis is crucial for quality control in pharmaceutical formulations. This application note details a validated UV-Vis spectrophotometric method for the quantification of **Montelukast dicyclohexylamine**. The method is simple, rapid, and cost-effective, making it suitable for routine analysis. The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Principle

The quantitative determination of Montelukast is based on the measurement of its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental



A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.

- · Montelukast dicyclohexylamine reference standard
- Methanol (AR grade)
- Ethanol (AR grade)
- Sodium Hydroxide (NaOH)
- Distilled water

Various solvents have been reported for the UV-Vis analysis of Montelukast, including methanol, ethanol, and 0.1N NaOH.[1][11] Methanol is a common choice due to the good solubility of Montelukast and its UV transparency in the analytical wavelength range.

Experimental Protocols

- Preparation of Standard Solution: Accurately weigh 10 mg of **Montelukast dicyclohexylamine** reference standard and dissolve it in a 100 mL volumetric flask with methanol. This will give a stock solution of 100 µg/mL of **Montelukast dicyclohexylamine**.
- Working Standard Solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10 μ g/mL.
- UV Spectrum Scan: Scan the working standard solution from 200 nm to 400 nm against methanol as a blank.
- λmax Determination: The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for Montelukast varies depending on the solvent, with common values being around 243 nm, 270 nm, 285 nm, and 345 nm.[1][11][12][13]
- Serial Dilutions: From the 100 μg/mL stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 5-30 μg/mL.
- Absorbance Measurement: Measure the absorbance of each dilution at the predetermined λmax using methanol as a blank.



- Plotting the Curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the regression equation and correlation coefficient (r²) should be determined. A correlation coefficient close to 0.999 indicates good linearity.[11]
- Sample Preparation: Prepare a sample solution of **Montelukast dicyclohexylamine** in methanol, ensuring the final concentration falls within the linearity range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the sample solution at the λmax against methanol as a blank.
- Concentration Calculation: Determine the concentration of Montelukast dicyclohexylamine
 in the sample solution using the regression equation from the calibration curve.

Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

- Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
- Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.



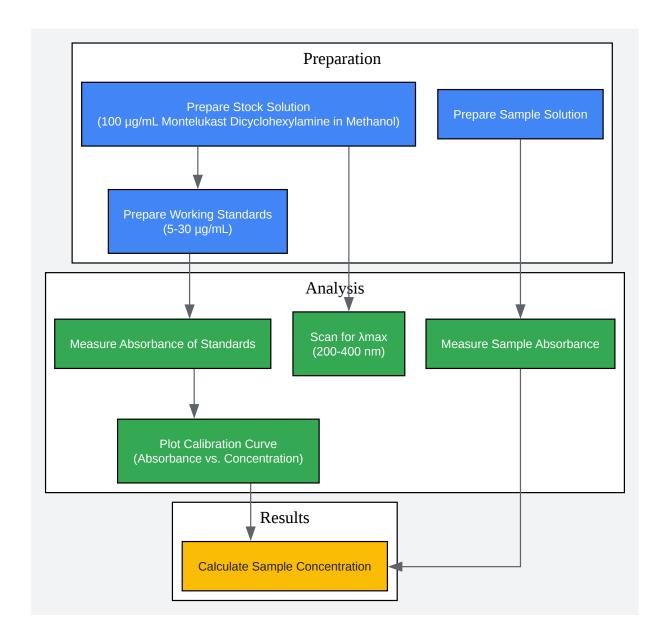
Data Presentation

The following tables summarize the quantitative data obtained from various studies on the UV-Vis spectrophotometric analysis of Montelukast.

Parameter	Reported Values
λmax	243 nm (in 0.1N NaOH)[1], 270 nm[12], 285 nm[13], 345 nm (in Alcohol)[11]
Linearity Range (μg/mL)	2-10[1], 5-30[11], 5-45[12], 10-50[14]
Correlation Coefficient (r²)	0.999[11], 0.999054[1], 0.9994[12], 0.9986[14]
Accuracy (% Recovery)	99.6% - 102%[1], Within the range of 99%-101%[14]
Precision (%RSD)	< 2.0%[11][12]
Assay (%)	99.08% - 100.50%[11], 99.30801%[1]

Visualizations

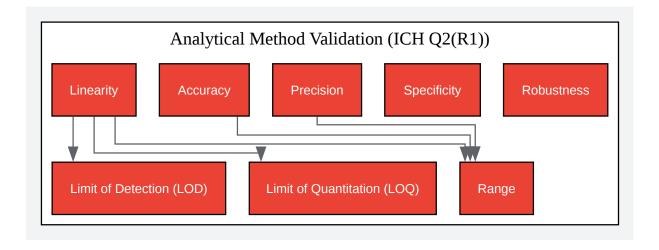




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Caption: Experimental workflow for UV-Vis analysis.





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Caption: Key parameters for method validation.

Conclusion

The UV-Vis spectrophotometric method described is a simple, accurate, and precise method for the quantitative analysis of **Montelukast dicyclohexylamine** in bulk and pharmaceutical dosage forms. The method is validated as per ICH guidelines and is suitable for routine quality control analysis.

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